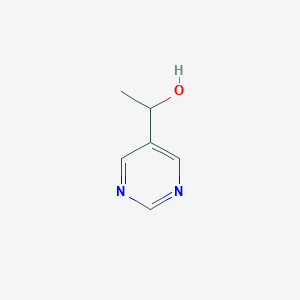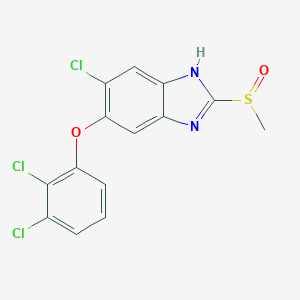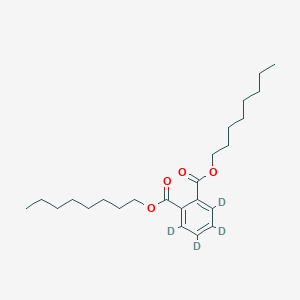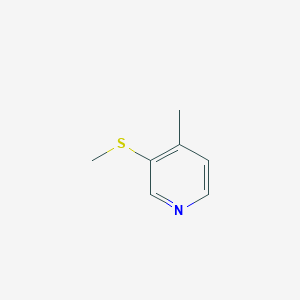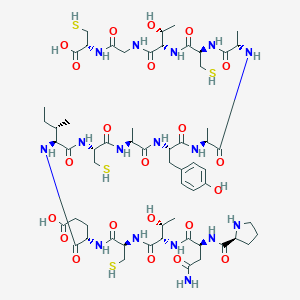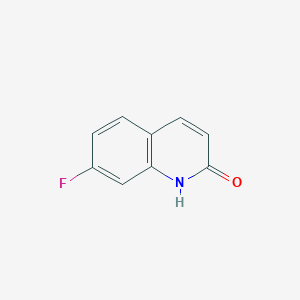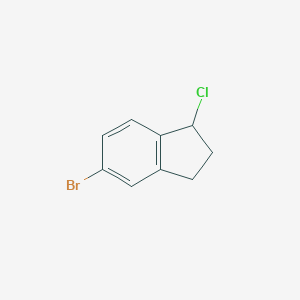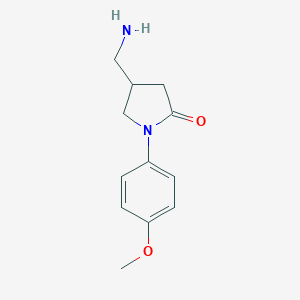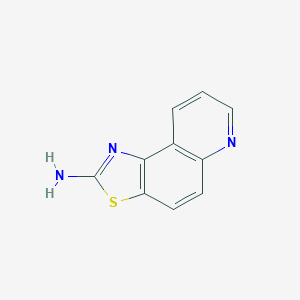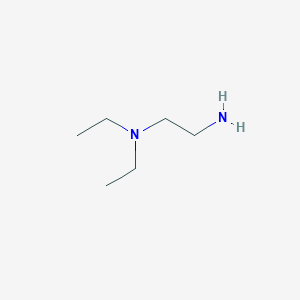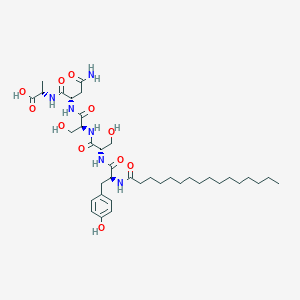
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine (Pal-SSAA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. Pal-SSAA is a synthetic peptide that is composed of six amino acids, including tyrosine, serine, asparagine, and alanine. This peptide has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine exerts its biological effects by binding to specific receptors on the cell surface. It has been shown to bind to toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in the inflammatory response. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Efectos Bioquímicos Y Fisiológicos
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been shown to reduce oxidative stress and increase antioxidant activity. Additionally, N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has several advantages for lab experiments, including its stability and ease of synthesis. It has also been shown to have low toxicity and high specificity for its target receptors. However, N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another future direction is to study the potential use of N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine in combination with other drugs for cancer therapy. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have synergistic effects with other drugs, and this combination therapy may improve cancer treatment outcomes. Finally, future research could focus on the development of N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine analogs with improved pharmacological properties, such as increased stability and bioavailability.
Conclusion:
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine is a promising peptide with potential therapeutic applications in various fields, including cancer therapy and neurodegenerative diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and future research could focus on its potential use in combination therapy and the development of analogs with improved pharmacological properties.
Métodos De Síntesis
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis is a widely used method that involves the stepwise addition of amino acids to a growing peptide chain on a solid support. Solution-phase peptide synthesis, on the other hand, involves the coupling of amino acids in solution using coupling reagents.
Aplicaciones Científicas De Investigación
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
145671-08-5 |
|---|---|
Nombre del producto |
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine |
Fórmula molecular |
C38H62N6O11 |
Peso molecular |
778.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(hexadecanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H62N6O11/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(49)41-28(21-26-17-19-27(47)20-18-26)35(51)43-31(24-46)37(53)44-30(23-45)36(52)42-29(22-32(39)48)34(50)40-25(2)38(54)55/h17-20,25,28-31,45-47H,3-16,21-24H2,1-2H3,(H2,39,48)(H,40,50)(H,41,49)(H,42,52)(H,43,51)(H,44,53)(H,54,55)/t25-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
JEAQWISLKGHURS-YBVOJSTASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
Otros números CAS |
145671-08-5 |
Secuencia |
YSSNA |
Sinónimos |
N-palmitoyl-Tyr-Ser-Ser-Asn-Ala N-palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine PTSSAA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



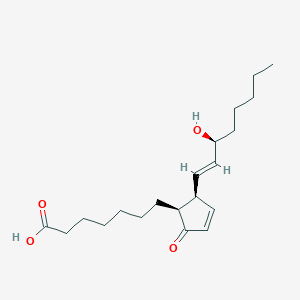
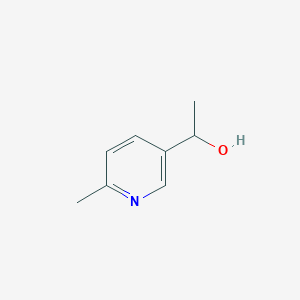
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
